(3-Azepan-1-ylbutyl)amine
Overview
Description
“(3-Azepan-1-ylbutyl)amine”, also known as 3-(aminobutyl)azepane, is an organic compound with the chemical formula C8H18N2. It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .
Molecular Structure Analysis
Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .Chemical Reactions Analysis
Amines, including “this compound”, are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
The main chemical property of amines, including “this compound”, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Scientific Research Applications
Azepanium Ionic Liquids
Research demonstrates the synthesis of a new family of room-temperature ionic liquids using azepane, a seven-member alicyclic secondary amine, as the starting material. These ionic liquids, derived from azepanium salts, exhibit diverse liquid temperature ranges and are notable for their broad electrochemical windows. They are seen as promising and safe alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).
Enantioselective Amine Functionalization
Azepane is part of the saturated aza-heterocycles group, which are key building blocks in bioactive compounds and therapeutic agents. A study discusses a palladium(II)-catalyzed enantioselective α-C–H coupling of amines, including azepanes, leading to high enantioselectivities and exclusive regioselectivity. This has significant implications for drug discovery (Jain et al., 2016).
Thermochemical Insights
Research focusing on azepan and azepan-1-ylacetonitrile offers insights into their conformational energetics, analyzing the most stable conformers and determining their gas-phase standard enthalpy of formation. This study contributes to understanding the structural and reactivity behavior of such compounds (Freitas et al., 2014).
Hydroaminoalkylation for N-heterocycles Synthesis
The hydroaminoalkylation process catalyzed by tantalum has been applied for the synthesis of α- and β-alkylated N-heterocycles, including azepane. This method offers excellent regio- and diastereoselectivity and is important for generating complex heterocyclic structures (Payne et al., 2013).
Biobased Amines and Polymer Synthesis
Azepanes, as part of secondary amines, have been discussed in the context of biobased amines for polymer synthesis. This research emphasizes the use of biobased amines, including azepanes, as monomers for creating polyamides, polyureas, and polyepoxides, which have applications in various industries (Froidevaux et al., 2016).
Chemoenzymatic Synthesis of Azepanes
A study on the chemoenzymatic synthesis of azepanes discusses creating enantioenriched azepanes via asymmetric reductive amination. This synthesis approach is significant for producing enantioenriched 2,2-disubstituted azepanes and benzazepines, previously inaccessible compounds (Zawodny et al., 2018).
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including receptors and enzymes . For instance, neuromuscular blocking drugs, which are a type of amine, act at several sites at the neuromuscular junction, mainly as agonists and antagonists at postjunctional nicotinic receptors .
Mode of Action
For example, neuromuscular blocking drugs, which are a type of amine, can act as agonists and antagonists at postjunctional nicotinic receptors . Monoamine oxidase inhibitors, another type of amine, inhibit the monoamine oxidase enzyme, increasing the synaptic availability of neurotransmitters .
Biochemical Pathways
For instance, biogenic amines are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .
Pharmacokinetics
For instance, local anesthetics, a type of amine, have specific pharmacokinetic properties related to their structure, potency, duration of action, and onset of action .
Result of Action
For example, amines can form hydrogen bonds and are highly associated, resulting in higher boiling points than alkanes of similar molecular weight .
Action Environment
Amines, in general, are continuously entering the environment from various sources and have been designated as high priority pollutants . Their presence in the environment must be monitored at concentration levels lower than 30 mg L −1, compatible with the limits allowed by the regulations .
Safety and Hazards
properties
IUPAC Name |
3-(azepan-1-yl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(6-7-11)12-8-4-2-3-5-9-12/h10H,2-9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILBNNCZOYVSLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1CCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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